3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide
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Overview
Description
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide is a chemical compound known for its unique structure and potential applications in various fields. It contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one sulfur atom. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a propanamide derivative with a tetrazole precursor in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The sulfur atom in the sulfanylidene group can form bonds with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide can be compared with other similar compounds, such as:
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)butanamide: This compound has a similar tetrazole ring but with a different alkyl chain length.
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: This compound contains a phenyl group instead of a propanamide group.
N-(4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl)hexadecanamide: This compound has a longer alkyl chain and a phenyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61197-35-1 |
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Molecular Formula |
C4H7N5OS |
Molecular Weight |
173.20 g/mol |
IUPAC Name |
3-(5-sulfanylidene-2H-tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C4H7N5OS/c5-3(10)1-2-9-4(11)6-7-8-9/h1-2H2,(H2,5,10)(H,6,8,11) |
InChI Key |
XSHRIGOGVGDZIX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=S)N=NN1)C(=O)N |
Origin of Product |
United States |
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